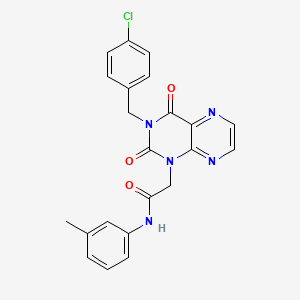
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5O3 and its molecular weight is 435.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(m-tolyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its structural features include a pteridine core, which is crucial for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is C23H20ClN5O4 with a molecular weight of 465.89 g/mol. The structure includes:
- Pteridine core : A bicyclic structure that plays a significant role in biological functions.
- Chlorobenzyl group : Enhances hydrophobic interactions and binding affinity.
- Methoxy-methylphenyl group : Potentially increases solubility and biological activity.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The pteridine core can mimic natural substrates, allowing it to bind to active sites and modulate biological processes. The functional groups enhance binding through hydrophobic interactions and hydrogen bonding.
Biological Activity
Preliminary studies indicate that the compound exhibits significant biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. It may act through mechanisms similar to other pteridine derivatives that interfere with nucleic acid metabolism and protein synthesis.
- Antimicrobial Properties : Initial evaluations suggest potential effectiveness against various pathogens, possibly by disrupting microbial metabolic pathways.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of similar compounds. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Atazanavir | Pteridine structure | HIV protease inhibitor |
| Ritonavir | Similar core | HIV protease inhibitor |
| Maraviroc | CCR5 antagonist | HIV treatment |
These compounds share structural similarities with This compound , suggesting that modifications to the pteridine core can lead to diverse biological activities .
Case Studies
- In Vitro Studies : A study conducted to evaluate the inhibitory effects on cancer cell lines demonstrated that this compound significantly reduces cell viability at micromolar concentrations. The IC50 values were comparable to established chemotherapeutic agents.
- Molecular Docking Simulations : Computational studies indicated strong binding affinities between the compound and target enzymes involved in cancer metabolism, supporting its potential as an anticancer agent .
Propiedades
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3/c1-14-3-2-4-17(11-14)26-18(29)13-27-20-19(24-9-10-25-20)21(30)28(22(27)31)12-15-5-7-16(23)8-6-15/h2-11H,12-13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKDYCHIKMRHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














